2-Tert-butylphenanthrene
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Overview
Description
2-Tert-butylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylphenanthrene typically involves the alkylation of phenanthrene with tert-butylating agents under Friedel-Crafts conditions. The reaction can be catalyzed by various Lewis acids such as titanium tetrachloride, ferric chloride, and aluminum chloride in the presence of nitromethane . The reaction conditions include:
Reagents: Phenanthrene, tert-butyl alcohol or tert-butyl chloride, Lewis acid catalyst.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, depending on the catalyst used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylphenanthrene undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide and molybdenum acetylacetonate, it can be oxidized to form quinones.
Reduction: Reduction with lithium aluminum hydride leads to the formation of dihydro derivatives.
Halogenation: Bromination with bromine in the presence of a catalyst forms dibromo derivatives.
Sulfonation: Treatment with concentrated sulfuric acid yields sulfonic acid derivatives.
Nitration: Nitration with nitric acid produces nitro derivatives.
Acylation: Acylation with acetyl chloride in the presence of aluminum chloride forms acetyl derivatives.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminum hydride.
Halogenation: Bromine, catalyst (e.g., iron bromide).
Sulfonation: Concentrated sulfuric acid.
Nitration: Nitric acid, sulfuric acid.
Acylation: Acetyl chloride, aluminum chloride.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, dibromo derivatives, sulfonic acids, nitro derivatives, and acetyl derivatives.
Scientific Research Applications
2-Tert-butylphenanthrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved include modulation of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
2-Tert-butylphenanthrene can be compared with other tert-butylated phenanthrene derivatives such as 3-tert-butylphenanthrene and 2,6-di-tert-butylphenanthrene . These compounds share similar chemical properties but differ in their reactivity and applications due to the position and number of tert-butyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
List of Similar Compounds
- 3-tert-butylphenanthrene
- 2,6-di-tert-butylphenanthrene
- 2,7-di-tert-butylphenanthrene
- 3,6-di-tert-butylphenanthrene
Properties
CAS No. |
66553-04-6 |
---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-tert-butylphenanthrene |
InChI |
InChI=1S/C18H18/c1-18(2,3)15-10-11-17-14(12-15)9-8-13-6-4-5-7-16(13)17/h4-12H,1-3H3 |
InChI Key |
OKOZVRRHEIEQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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